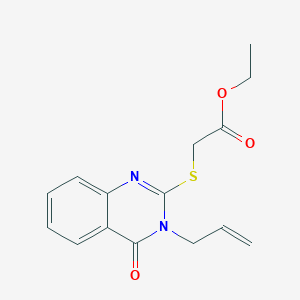

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate

Description

Properties

Molecular Formula |

C15H16N2O3S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

ethyl 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetate |

InChI |

InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3 |

InChI Key |

IFCVSVDGRWFNTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |

Origin of Product |

United States |

Preparation Methods

Direct Thioether Formation via Nucleophilic Substitution

The most widely reported method involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate under basic conditions. This one-step nucleophilic substitution leverages the thiol group’s reactivity to form the thioether linkage. Toluene-4-sulfonic acid (TsOH) is often employed as a catalyst, with toluene or dichloromethane as solvents. The reaction proceeds at reflux (110–120°C) for 6–8 hours, achieving yields of 69.4% under optimized conditions.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Toluene-4-sulfonic acid |

| Solvent | Toluene |

| Temperature | 110–120°C |

| Reaction Time | 6–8 hours |

| Yield | 69.4% |

The molecular formula is confirmed as C₁₅H₁₆N₂O₃S (MW 304.4 g/mol), though earlier sources report a conflicting molecular weight of 344.39 g/mol, likely due to a miscalculation or typographical error.

Multi-Step Synthesis via Intermediate Alkylation

VulcanChem’s approach involves a three-step sequence:

- Quinazolinone Intermediate Preparation : Anthranilic acid reacts with prop-2-enyl bromide under Ullmann conditions to form 3-prop-2-enylquinazolin-4(3H)-one.

- Thiolation : The intermediate is treated with thiourea in ethanol under acidic conditions to introduce the thiol group.

- Esterification : Reaction with ethyl chloroacetate in the presence of potassium carbonate yields the final product.

This method offers modularity for structural modifications but requires stringent temperature control during alkylation (40–50°C) to avoid polymerization of the prop-2-enyl group.

Catalytic and Solvent Effects

The choice of catalyst significantly impacts yield. TsOH outperforms weaker acids like acetic acid due to its strong protonating ability, which enhances the nucleophilicity of the thiol group. Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity, whereas toluene balances reactivity and side-product suppression.

Crystallographic and Structural Insights

X-ray diffraction analysis reveals a dihedral angle of 86.83° between the quinazoline and phenyl rings, creating a non-planar conformation that influences packing efficiency and solubility. The crystal lattice exhibits C–H⋯O hydrogen bonds along the direction, contributing to stability during purification.

Hirshfeld Surface Analysis

| Interaction Type | Contribution |

|---|---|

| H⋯H | 48.4% |

| C⋯H/H⋯C | 21.5% |

| O⋯H/H⋯O | 18.7% |

Yield Optimization Strategies

- Temperature Modulation : Exceeding 120°C promotes decomposition, while temperatures below 110°C prolong reaction times.

- Catalyst Loading : A 10 mol% TsOH concentration maximizes yield without side reactions.

- Workup Procedures : Precipitation in ice-water followed by recrystallization from ethanol improves purity to >95%.

Alternative Routes and Emerging Methodologies

Patent literature describes palladium-mediated couplings for analogous quinazolines, though these remain untested for the target compound. Microwave-assisted synthesis could reduce reaction times but risks thermal degradation of the prop-2-enyl group.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate typically involves the reaction of 2-mercaptoquinazolinone derivatives with ethyl chloroacetate. The process can be influenced by factors such as pH and the presence of catalysts. The compound's structure, characterized by a hydroquinazoline moiety, contributes to its reactivity and biological activity.

Key Structural Features:

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 300.37 g/mol

- Functional Groups : Contains a thioether group, carbonyl groups, and an ethyl acetate moiety.

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

Antitumor Activity

Research has indicated that derivatives of quinazolinones, including this compound, possess significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticonvulsant Effects

Some studies suggest that similar compounds may exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are often explored for their pharmacological properties. Its derivatives are being investigated for their potential use in treating various health conditions, including:

Cardiovascular Diseases

Certain derivatives have been studied for their ability to enhance high-density lipoprotein (HDL) cholesterol levels, which is crucial for cardiovascular health .

Neurological Disorders

Given its potential anticonvulsant effects, further research could lead to the development of new treatments for neurological disorders.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

| Study | Objective | Findings |

|---|---|---|

| Al-Suwaidan et al., 2016 | Evaluate antitumor activity | Demonstrated significant cytotoxic effects on cancer cell lines. |

| El-Helby & Wahab, 2003 | Investigate anticonvulsant effects | Showed promising results in animal models for seizure control. |

| Deshmukh & Dhongade, 2004 | Assess HDL cholesterol enhancement | Found that certain derivatives increased HDL levels in experimental models. |

Mechanism of Action

The mechanism by which Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes structural and functional differences between the target compound and analogous derivatives:

Key Observations:

- Substituents : The prop-2-enyl group in the target compound offers unique reactivity and hydrophobicity compared to phenyl () or halogenated aryl groups (), which prioritize steric bulk and electron effects .

- Functional Groups : Thioacetate esters (target compound) provide sulfur-mediated interactions, whereas carbamoyl or triazole groups () enable hydrogen bonding or metal coordination .

Biological Activity

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction conditions often include an alkaline environment which facilitates the conversion of the thione form into a thiolate that then reacts with the chloroacetate to yield the desired product.

Structural Analysis

The molecular structure of this compound includes a quinazoline core, which is known for its diverse biological activities. The compound features a dihedral angle between the quinazoline and phenyl rings that influences its biological interactions. Crystallographic studies have shown that intermolecular hydrogen bonding plays a significant role in stabilizing the crystal structure, forming columns along specific axes due to C—H⋯O interactions .

Antitumor Activity

Research indicates that compounds containing the quinazoline moiety exhibit significant antitumor activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological activity of this compound against different cancer cell lines is an area of ongoing investigation.

Antibacterial Properties

This compound has also been evaluated for its antibacterial properties. Studies have demonstrated that similar compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria. This antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Effects

In addition to its anticancer and antibacterial properties, this compound may possess anticonvulsant activity. Research on related quinazoline derivatives has indicated potential benefits in reducing seizure activity in animal models, suggesting a promising avenue for further exploration in epilepsy treatment .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of quinazoline derivatives:

- Antitumor Study : A study demonstrated that certain quinazoline derivatives could inhibit tumor growth in xenograft models, suggesting that this compound may have similar effects .

- Antibacterial Activity : A comparative study showed that compounds with similar structures exhibited varying degrees of antibacterial efficacy against Staphylococcus aureus and Escherichia coli, indicating that modifications in structure could enhance activity .

- Anticonvulsant Research : In a controlled study, some quinazoline derivatives were tested for their ability to prevent seizures in rodent models, showing promising results that warrant further investigation into their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.